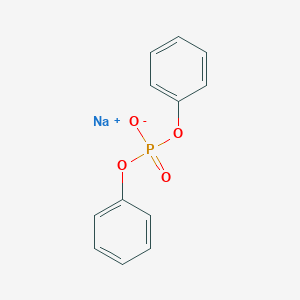

Sodium;diphenyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;diphenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H10NaO4P and its molecular weight is 272.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

Sodium diphenyl phosphate is utilized primarily as a reagent in titration processes. Its ability to act as a strong acid in both aqueous and non-aqueous solvents makes it particularly valuable in analytical chemistry.

Case Study: Titration of Bases

A study highlighted the successful use of sodium diphenyl phosphate in titrations with various bases across different solvents, including water and benzene. The research demonstrated that sodium diphenyl phosphate can form well-crystallized salts with bases such as ammonia and amino acids, facilitating precise measurements in chemical analysis .

| Solvent | Base | Outcome |

|---|---|---|

| Water | Ammonia | Successful titration |

| Benzene | Diethylamine | Formation of crystalline salts |

| Methanol | Aniline | Effective as an acid-base indicator |

Biochemical Applications

In biochemistry, sodium diphenyl phosphate serves as a substrate for enzymatic reactions. It is particularly notable for its role in detecting enzyme activity.

Case Study: Enzyme Detection

Sodium diphenyl phosphate has been employed in studies to detect alkaline phosphatase activity in milk products. The compound's properties allow for effective monitoring of enzymatic reactions, which is crucial for quality control in food production .

| Enzyme | Application | Reference |

|---|---|---|

| Alkaline Phosphatase | Detection in milk products | Li et al., 2023 |

| Acid Phosphatase | MRI contrast agent detection | Zhang et al., 2019 |

Industrial Applications

Sodium diphenyl phosphate is also utilized in various industrial applications, particularly as a flame retardant and plasticizer.

Flame Retardant Properties

The compound has been identified as a component in flame retardants used for polymers such as PVC and polyurethane. Its effectiveness in reducing flammability makes it a critical additive in construction materials and consumer products .

| Product Type | Application |

|---|---|

| Polymers | Flame retardant |

| Construction Materials | Enhances fire resistance |

| Consumer Products | Reduces flammability |

Environmental Considerations

While sodium diphenyl phosphate has beneficial applications, its environmental impact must be considered. Studies indicate that it may degrade into other compounds that could pose risks to aquatic ecosystems.

Environmental Evaluation

Recent evaluations have assessed the environmental risks associated with sodium diphenyl phosphate and its derivatives, particularly regarding their release into sewage treatment plants and potential bioaccumulation .

Properties

CAS No. |

15205-59-1 |

|---|---|

Molecular Formula |

C12H10NaO4P |

Molecular Weight |

272.17 g/mol |

IUPAC Name |

sodium;diphenyl phosphate |

InChI |

InChI=1S/C12H11O4P.Na/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |

InChI Key |

FVOMJWZIGNBHOA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Synonyms |

Phosphoric acid diphenyl(sodium) salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.